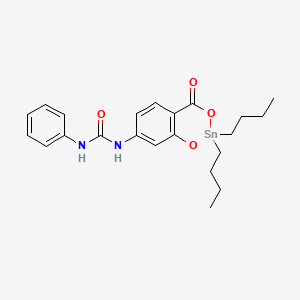
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of benzodioxastannins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea typically involves the reaction of a benzodioxastannin derivative with a phenylurea compound. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-methylurea
- N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-ethylurea
Uniqueness
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can be attributed to variations in the substituents attached to the benzodioxastannin core and the phenylurea moiety.
Propriétés
Numéro CAS |
61500-38-7 |
|---|---|
Formule moléculaire |
C22H28N2O4Sn |
Poids moléculaire |
503.2 g/mol |
Nom IUPAC |
1-(2,2-dibutyl-4-oxo-1,3,2-benzodioxastannin-7-yl)-3-phenylurea |
InChI |
InChI=1S/C14H12N2O4.2C4H9.Sn/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9;2*1-3-4-2;/h1-8,17H,(H,18,19)(H2,15,16,20);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clé InChI |
DAKXKNPJJJRMPT-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


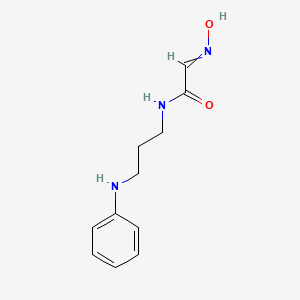
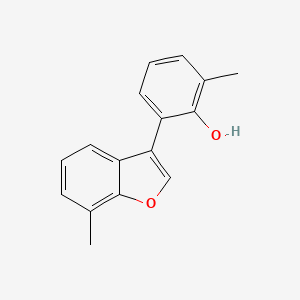
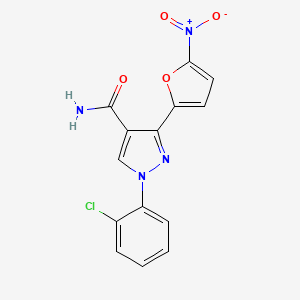
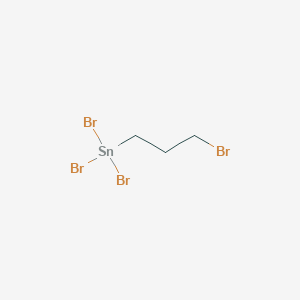

![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
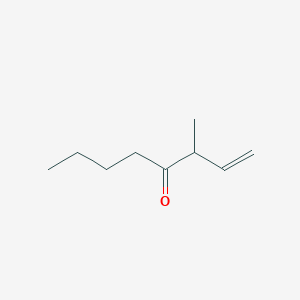
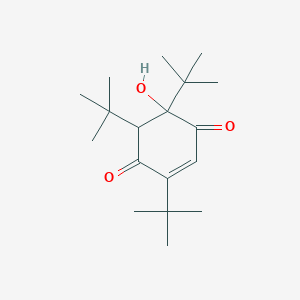
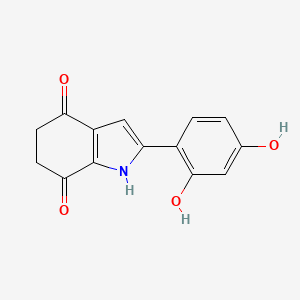
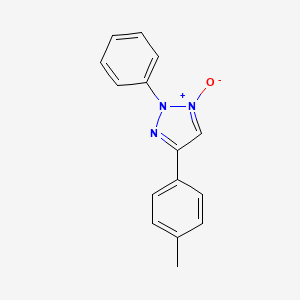
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
